molecular formula C11H8F4O2 B1379352 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1260780-99-1

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B1379352
CAS No.: 1260780-99-1
M. Wt: 248.17 g/mol
InChI Key: UHHHXFUMRLHTJJ-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group directly bonded to a cyclopropane ring, which is further substituted with a phenyl group bearing fluorine (position 3) and trifluoromethyl (position 5) groups.

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHHXFUMRLHTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160201
Record name Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260780-99-1
Record name Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260780-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The key starting material is a 3-fluoro-5-(trifluoromethyl)phenyl derivative, often in the form of an aryl halide or aryl ketone, which allows for subsequent cyclopropanation and functional group transformations.

Detailed Preparation Methods

Cyclopropanation via Simmons–Smith or Diazo Compounds

A common approach to form the cyclopropane ring is the cyclopropanation of an alkene or aryl-substituted alkene intermediate using:

  • Simmons–Smith reaction (iodomethylzinc iodide) for cyclopropanation of alkenes.
  • Metal-catalyzed decomposition of diazo compounds to generate carbenes that add across double bonds.

For the target compound, the cyclopropanation step is carefully controlled to introduce the cyclopropane ring at the 1-position of the carboxylic acid moiety.

Introduction of the Carboxylic Acid Group

The carboxylic acid functionality on the cyclopropane ring can be introduced by:

  • Direct cyclopropanation of α,β-unsaturated carboxylic acid derivatives.
  • Oxidation or hydrolysis of ester or acid chloride intermediates after cyclopropanation.

Fluorination and Trifluoromethylation

The fluorine and trifluoromethyl groups on the phenyl ring are generally introduced prior to cyclopropanation, using:

  • Electrophilic fluorination reagents or nucleophilic aromatic substitution to install the fluorine atom.
  • Trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent to introduce the CF3 group selectively at the 5-position.

Representative Synthetic Route (Based on Literature and Patent Data)

Step Reaction Reagents/Conditions Notes
1 Preparation of 3-fluoro-5-(trifluoromethyl)benzaldehyde or aryl halide Commercial or via electrophilic fluorination and trifluoromethylation Starting aryl compound with desired substitution
2 Formation of α,β-unsaturated ester or acid derivative Wittig reaction or condensation Precursor for cyclopropanation
3 Cyclopropanation Simmons–Smith reagent (ICH2ZnI) or diazo compound with Rh catalyst Formation of cyclopropane ring
4 Hydrolysis or oxidation Acidic or basic hydrolysis Conversion to carboxylic acid
5 Purification Chromatography or recrystallization To obtain pure 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Data Table: Stock Solution Preparation (Molarity and Volume Calculations)

A practical aspect of working with this compound is preparing stock solutions for research applications. The following table provides volumes required to prepare stock solutions of different molarities from given masses of the compound, based on a molecular weight of approximately 248.17 g/mol.

Mass of Compound 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 mg 4.03 0.81 0.40
5 mg 20.15 4.03 2.01
10 mg 40.29 8.06 4.03

*Note: Volumes calculated using the formula: Volume (L) = mass (g) / (molecular weight (g/mol) × molarity (mol/L)).

Research Findings on Preparation

  • The cyclopropanation step is critical for yield and stereoselectivity; use of metal catalysts like Rhodium complexes with diazo compounds has been shown to provide better control over stereochemistry.
  • Fluorination and trifluoromethylation are best performed on the aromatic precursor before cyclopropanation to avoid side reactions.
  • Purification often requires chromatographic techniques due to the close polarity of intermediates.
  • Patent literature (e.g., EP0533013A2) describes methods for fluorinated cyclopropane carboxylic acids involving peracid oxidations and halogenation steps that can be adapted for this compound.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. A common method involves refluxing with ethanol and catalytic sulfuric acid:

Reaction Conditions Reagents Outcome
EsterificationReflux (12–24 hrs)Ethanol, H₂SO₄Methyl/ethyl esters (improved solubility for further reactions)

This reaction is critical for converting the polar carboxylic acid into lipophilic esters for use in organometallic or cross-coupling reactions.

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation using coupling agents:

Reaction Conditions Reagents Outcome
AmidationRoom temperature, inert atmosphereEDC/HOBt, aminesCyclopropane-containing amides (potential bioactive intermediates)

This reaction is pivotal in medicinal chemistry for creating derivatives with enhanced biological activity or targeting capabilities.

Decarboxylation

Thermal or metal-catalyzed decarboxylation eliminates CO₂, yielding substituted cyclopropane derivatives:

Reaction Conditions Catalyst Outcome
Decarboxylation150–200°C, solvent-free or in dipolar aprotic solventsCu(I) or Ag(I) salts1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane

The trifluoromethyl and fluoro groups stabilize the transition state, facilitating decarboxylation at lower temperatures compared to non-fluorinated analogs.

Fluorination and Trifluoromethyl Modifications

The aromatic fluorine and trifluoromethyl groups influence electrophilic substitution patterns:

Reaction Conditions Reagents Outcome
Nucleophilic Fluorination0–25°C, anhydrous DMFDAST (Diethylaminosulfur trifluoride)Further fluorination of adjacent positions (rare due to steric hindrance)

The electron-withdrawing trifluoromethyl group deactivates the ring, directing substitutions to meta/para positions relative to existing substituents.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under oxidative or reductive conditions:

Reaction Conditions Reagents Outcome
HydrogenolysisH₂ gas, Pd/C catalystEthanol, 50–80°CRing-opened aliphatic carboxylic acids
OxidationOzone or RuO₄Dichloromethane, −78°CDiacid derivatives (used in polymer synthesis)

Ring-opening reactions are highly dependent on the electronic effects of the aryl substituents.

Hydrolysis and Salt Formation

The carboxylic acid forms salts with inorganic bases, enhancing aqueous solubility:

Reaction Conditions Reagents Outcome
Salt FormationAqueous NaOH/KOHMethanol/waterSodium/potassium salts (pharmaceutical formulations)

Cross-Coupling Reactions

The aryl halide derivatives (if synthesized) participate in Suzuki-Miyaura couplings:

Reaction Conditions Catalyst Outcome
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Aryl boronic acidsBiaryl cyclopropane derivatives (material science applications)

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing −CF₃ and −F groups reduce electron density on the cyclopropane ring, making it susceptible to nucleophilic attack at the β-carbon.

  • Steric Effects : Ortho-substituents on the phenyl ring hinder reactions at the cyclopropane’s adjacent positions .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. The fluorinated groups in 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid may enhance the compound's ability to interact with cancer cell receptors, potentially leading to the development of novel chemotherapeutics. Studies have shown that fluorinated compounds can improve metabolic stability and bioavailability .

2. Enzyme Inhibition
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to various diseases. Its unique structure allows it to bind effectively to active sites, making it a candidate for drug design targeting enzyme inhibition .

Agrochemical Applications

1. Herbicide Development
Due to its structural similarity to known herbicides, this compound is being explored as a potential herbicide. The trifluoromethyl group is known to enhance herbicidal activity by improving the compound's lipophilicity, allowing better penetration into plant tissues .

2. Pest Control
Similar compounds have been utilized in developing pesticides, and research is ongoing to evaluate the efficacy of this compound against various agricultural pests. Its unique chemical properties may offer advantages over existing pest control agents .

Material Science Applications

1. Polymer Synthesis
The compound's carboxylic acid functionality allows it to be used in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance, suitable for industrial applications .

2. Coatings and Adhesives
Due to its fluorinated nature, this compound can be used in formulating coatings and adhesives that require superior water and oil repellency, making it valuable in protective applications .

Case Studies

Study FocusFindingsImplications
Anticancer ActivityDemonstrated inhibition of tumor growth in vitroPotential for development as an anticancer drug
Herbicide EfficacyEffective against specific weed speciesCould lead to new formulations in weed management
Polymer PropertiesEnhanced thermal stability in synthesized polymersUseful for high-performance material applications

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent type, position, and molecular properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (Target) C₁₁H₈F₄O₂ 264.18 (calculated) - F (position 3), -CF₃ (position 5) High lipophilicity (due to F/CF₃); increased metabolic stability
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid C₁₁H₈ClF₃O₂ 268.63 - Cl (position 2), -CF₃ (position 5) Higher molecular weight; Cl may reduce metabolic stability compared to F
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid C₁₁H₉F₃O₃ 246.18 - OCF₃ (position 3) Trifluoromethoxy group increases steric bulk; lower acidity than carboxylic acid
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid C₁₁H₉NO₃ 203.19 - CN (position 3, via phenoxy linker) Polar nitrile group enhances solubility; phenoxy linker alters spatial orientation
1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid C₁₂H₁₃ClO₃ 240.68 - Cl (position 5), -OCH₃ (position 2), benzyl linkage Benzyl group introduces flexibility; OCH₃ may reduce electron-withdrawing effects

Physicochemical and Functional Differences

  • Substituent Electronic Effects :

    • The target compound’s fluorine and trifluoromethyl groups are strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~2–3) compared to analogs with methoxy (-OCH₃) or benzyl groups .
    • The chloro analog () has a heavier halogen (Cl vs. F), which may reduce metabolic stability due to slower oxidative cleavage .
  • The phenoxy linker in 1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid () adds rotational freedom, possibly reducing target affinity compared to direct phenyl attachment .
  • Lipophilicity and Solubility: The target compound’s logP is estimated to be ~3.5 (based on F/CF₃ contributions), higher than the cyano analog (logP ~1.5) but lower than the benzyl-substituted derivative (logP ~4.0) .

Research Implications

  • Pharmacological Potential: Cyclopropane-carboxylic acid derivatives in show antimicrobial activity, suggesting that the target compound’s fluorine/CF₃ groups could enhance potency against resistant strains .
  • Receptor Targeting : Analogous compounds like CHEMBL2182047 () target LPAR3 receptors, indicating that the cyclopropane-carboxylic acid scaffold may be versatile for GPCR modulation .
  • Synthetic Accessibility : The synthesis of cyclopropane dicarboxylic acid derivatives () via reflux with thiosemicarbazide and POCl₃ suggests scalable routes for the target compound .

Biological Activity

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, which include a cyclopropane ring and a phenyl group substituted with fluorine and trifluoromethyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C11H8F4O2 and a molecular weight of 248.18 g/mol. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine and trifluoromethyl groups are known to enhance binding affinity, potentially leading to increased efficacy in therapeutic applications. The specific mechanisms of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties, particularly against fungal strains such as Candida albicans.
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory effects through the modulation of cytokine release.
  • Antiparasitic Activity : Research indicates efficacy against parasitic infections, showcasing its potential as a therapeutic agent in treating diseases like Chagas disease.

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various fungal pathogens. For instance, the minimum inhibitory concentration (MIC) against C. albicans was found to be notably low, indicating strong antifungal potential.

PathogenMIC (µg/mL)
Candida albicans0.003
Aspergillus fumigatus0.25

These results highlight the compound's potential as an antifungal agent, warranting further exploration in clinical settings.

Anti-inflammatory Effects

Research has indicated that this compound may inhibit the release of pro-inflammatory cytokines such as TNF-α in vitro. This suggests a mechanism by which it could be used to manage inflammatory conditions.

Antiparasitic Activity

In vivo studies have shown that derivatives of this compound exhibit significant antiparasitic effects. For example, in murine models, doses as low as 15 mg/kg/day resulted in a substantial reduction in parasitic load for Trypanosoma cruzi, indicating its potential for treating Chagas disease.

Q & A

Basic: What are the common synthetic routes for synthesizing 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid?

Answer:
Key synthetic strategies involve cyclopropane ring formation via [2+1] cycloaddition or alkylidene transfer reactions. For example, cyclopropanation of substituted styrenes using transition metal catalysts (e.g., Ni-Al alloy in 85% formic acid under reflux) is a validated approach . Acidic hydrolysis of intermediates (e.g., using 6N HCl or H2_2SO4_4/MeOH) and subsequent oxidation steps (e.g., KOH/DMSO with H2_2O2_2) are critical for carboxyl group introduction . Optimized yields (>90%) are achieved by controlling reaction time (2–12 h) and solvent polarity (e.g., THF for LiAlH4_4 reductions) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR (e.g., δ −115.85 ppm for fluorinated aryl groups in CDCl3_3) confirm regiochemistry and electronic environments .
  • GC-MS : Electron ionization (EI) at m/z 364 provides molecular ion fragmentation patterns .
  • X-ray Crystallography : Resolves cyclopropane ring geometry and substituent orientation (e.g., C–C bond angles ~60°) .
  • HRMS : Validates molecular formula (e.g., [M+Na+^+] at 456.0498) .

Advanced: How can researchers optimize cyclopropane ring formation to mitigate low yields?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Selection : Ni-Al alloy in formic acid enhances regioselectivity for strained rings .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) improve reaction homogeneity .
  • Temperature Control : Reflux conditions (60–80°C) balance kinetics and thermodynamics .
  • Post-Reaction Workup : Silica gel chromatography (hexane/EtOAc gradient) isolates cyclopropane derivatives with >90% purity .

Advanced: How should researchers resolve discrepancies in reported 19F^{19}\text{F}19F NMR chemical shifts?

Answer:
Discrepancies arise from solvent polarity, temperature, and concentration. For example:

  • Solvent Effects : CDCl3_3 vs. DMSO-d6_6 shifts fluorinated peaks by 1–3 ppm .
  • Temperature Calibration : High-temperature NMR (60°C) reduces signal splitting caused by dynamic processes .
  • Referencing : Use internal standards (e.g., CFCl3_3) to normalize 19F^{19}\text{F} shifts across studies .

Advanced: What computational methods predict the reactivity of trifluoromethyl and cyclopropane groups?

Answer:

  • DFT Calculations : Model transition states for cyclopropane ring-opening reactions (e.g., B3LYP/6-31G* level) .
  • MD Simulations : Analyze solvation effects on trifluoromethyl group stability (e.g., GROMACS with OPLS-AA force field) .
  • Docking Studies : Predict binding interactions in biological targets using AutoDock Vina .

Advanced: How does the compound interact with environmental surfaces, and what methods assess its stability?

Answer:
The fluorinated aryl and cyclopropane groups influence adsorption on indoor surfaces (e.g., glass, polymers). Methods include:

  • Microspectroscopic Imaging : Raman or FTIR mapping identifies surface-bound degradation products .
  • TGA/DSC : Quantify thermal stability (decomposition >200°C) under controlled atmospheres .
  • Accelerated Aging Studies : Expose the compound to UV light/humidity and monitor hydrolysis via LC-MS .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

  • Dose-Response Curves : Use Hill slope analysis to differentiate efficacy (EC50_{50}) vs. solubility artifacts .
  • Metabolite Profiling : Identify active vs. inactive derivatives via HRMS/MS .
  • Structural Analog Comparison : Benchmark against 1-(3,4-difluorophenyl) analogs to isolate substituent effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

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